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Compound of Interest

Compound Name: 3,5-Dimethylheptan-4-one

Cat. No.: B095985 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Data of 3,5-Dimethylheptan-4-one

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-
Dimethylheptan-4-one, tailored for researchers, scientists, and professionals in the field of

drug development. This document presents key quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside

detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties
3,5-Dimethylheptan-4-one is a branched aliphatic ketone with the chemical formula C9H18O.

[1][2][3][4] Its structure consists of a heptanone backbone with methyl groups at the 3 and 5

positions.

Molecular Formula: C₉H₁₈O[1]

Molecular Weight: 142.24 g/mol [1]

IUPAC Name: 3,5-dimethylheptan-4-one[1]

CAS Registry Number: 19549-84-9[1][2][3][4]

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3,5-Dimethylheptan-4-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Instrument: Varian A-60[1]

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.5 - 2.9 Multiplet 2H CH (at C3 and C5)

1.3 - 1.7 Multiplet 4H CH₂ (at C2 and C6)

1.0 - 1.2 Doublet 6H
CH₃ (at C3-CH₃ and

C5-CH₃)

0.8 - 1.0 Triplet 6H CH₃ (at C1 and C7)

Note: Predicted peak characteristics. Actual experimental data may vary.

Instrument: Varian CFT-20[1]

Chemical Shift (ppm) Assignment

~215 C=O (C4)

~50 CH (C3 and C5)

~25 CH₂ (C2 and C6)

~15 CH₃ (C3-CH₃ and C5-CH₃)

~10 CH₃ (C1 and C7)

Note: Predicted peak characteristics. Actual experimental data may vary.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. For 3,5-
Dimethylheptan-4-one, the key absorption is the carbonyl (C=O) stretch. Saturated aliphatic

ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹.[5][6][7]

Technique: Capillary Cell: Neat[1]

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~1715 Strong C=O stretch (ketone)[5][6][7]

~1465 Medium C-H bend (alkane)

~1380 Medium C-H bend (alkane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The fragmentation of ketones is often characterized by α-cleavage, where the

bond adjacent to the carbonyl group is broken.[8][9]

Technique: GC-MS (Gas Chromatography-Mass Spectrometry)[1]

m/z Relative Intensity Possible Fragment

142 [M]⁺ Molecular Ion

113 [M - C₂H₅]⁺

85 [M - C₄H₉]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above,

adapted for 3,5-Dimethylheptan-4-one.

NMR Spectroscopy Protocol
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Dissolve approximately 10-20 mg of 3,5-Dimethylheptan-4-one in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp signals.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to

obtain singlets for each unique carbon.

IR Spectroscopy Protocol
This protocol describes the acquisition of an IR spectrum for a liquid sample.

Sample Preparation (Neat Liquid):

Place a small drop of 3,5-Dimethylheptan-4-one between two salt plates (e.g., NaCl or

KBr) to create a thin liquid film.
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Instrument Setup:

Ensure the spectrometer's sample chamber is purged with dry air or nitrogen to minimize

atmospheric interference.

Perform a background scan with the empty salt plates.

Data Acquisition:

Place the prepared salt plates in the sample holder.

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS) Protocol
This protocol details the analysis of 3,5-Dimethylheptan-4-one using GC-MS.

Sample Preparation:

Prepare a dilute solution of 3,5-Dimethylheptan-4-one in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Instrument Setup:

Set the gas chromatograph oven temperature program to ensure separation of the analyte

from any impurities.

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 30-200).

Use electron ionization (EI) at a standard energy of 70 eV.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

The compound will be separated on the GC column and subsequently analyzed by the

mass spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b095985?utm_src=pdf-body
https://www.benchchem.com/product/b095985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
The following diagrams illustrate the workflows for the spectroscopic analyses.

NMR Spectroscopy Workflow

IR Spectroscopy Workflow

Mass Spectrometry (GC-MS) Workflow

Sample Preparation
(Dissolve in CDCl3 with TMS)

Data Acquisition
(1H and 13C Spectra)

Data Processing
(Fourier Transform, Phasing)

Spectral Analysis
(Peak Integration, Chemical Shift)

Sample Preparation
(Neat Liquid Film)

Background Scan
(Empty Salt Plates)

Data Acquisition
(Sample Scan)

Spectral Analysis
(Identify Functional Groups)

Sample Preparation
(Dilute in Solvent) GC Injection & Separation Ionization & Fragmentation

(Electron Impact) Mass Analysis & Detection Spectral Analysis
(Fragmentation Pattern)

Click to download full resolution via product page

Caption: General workflows for NMR, IR, and GC-MS spectroscopic analysis.

Data Interpretation

Spectroscopic Data Acquisition

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight & Formula)

NMR Spectra (1H & 13C)
(Carbon-Hydrogen Framework)

Structure Elucidation of
3,5-Dimethylheptan-4-one
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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